2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline
CAS No.: 946715-36-2
VCID: VC8157680
Molecular Formula: C11H14F3NO2
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline is a complex organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxypropoxy substituent attached to an aniline backbone. This compound is part of a broader class of trifluoromethyl-substituted anilines, known for their applications in medicinal chemistry and material science due to their enhanced lipophilicity and metabolic stability. Synthesis and Chemical ReactivityThe synthesis of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the aniline derivative, followed by the introduction of the trifluoromethyl and methoxypropoxy groups. The compound can participate in various chemical reactions typical for aromatic amines, including nucleophilic substitution and electrophilic aromatic substitution reactions. Biological Activities and ApplicationsCompounds with similar structures to 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline have been investigated for their biological activities, including interactions with enzymes and receptors. These interactions often involve binding affinity studies, which are crucial in understanding their potential applications in drug design and development. Spectroscopic AnalysisThe molecular structure of 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques provide detailed information about the compound's molecular structure and purity. |
---|---|
CAS No. | 946715-36-2 |
Product Name | 2-(3-Methoxypropoxy)-5-(trifluoromethyl)aniline |
Molecular Formula | C11H14F3NO2 |
Molecular Weight | 249.23 g/mol |
IUPAC Name | 2-(3-methoxypropoxy)-5-(trifluoromethyl)aniline |
Standard InChI | InChI=1S/C11H14F3NO2/c1-16-5-2-6-17-10-4-3-8(7-9(10)15)11(12,13)14/h3-4,7H,2,5-6,15H2,1H3 |
Standard InChIKey | ZUBMKEJGCSGRBC-UHFFFAOYSA-N |
SMILES | COCCCOC1=C(C=C(C=C1)C(F)(F)F)N |
Canonical SMILES | COCCCOC1=C(C=C(C=C1)C(F)(F)F)N |
PubChem Compound | 26189368 |
Last Modified | Aug 20 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume